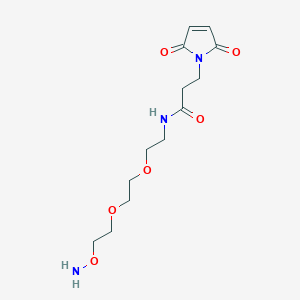

Mal-amide-PEG2-oxyamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O6/c14-22-10-9-21-8-7-20-6-4-15-11(17)3-5-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTXHRKNBBSZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amide-PEG2-oxyamine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-amide-PEG2-oxyamine is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an oxyamine functionality, allows for the sequential and orthogonal conjugation of biomolecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and reaction mechanisms of this compound. Detailed experimental protocols for its application in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are presented, along with a discussion of the stability of the resulting conjugates. This document aims to serve as a valuable resource for researchers leveraging this versatile linker in their drug development and molecular biology endeavors.

Introduction

The targeted delivery of therapeutic agents and the specific labeling of biomolecules are cornerstones of modern biomedical research and drug development. The design of covalent linkages that are both stable and specific is crucial for the success of these strategies. Heterobifunctional crosslinkers, possessing two distinct reactive moieties, have emerged as powerful tools for the precise assembly of complex bioconjugates. This compound is one such linker, offering orthogonal reactivity towards thiol and carbonyl groups.

The maleimide group exhibits high reactivity and selectivity for sulfhydryl groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1][] Concurrently, the oxyamine group readily reacts with aldehyde or ketone functionalities to form a stable oxime linkage.[3][4] This dual reactivity allows for a two-step conjugation strategy, enabling the controlled assembly of molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][5][6] The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[1]

Structure and Physicochemical Properties

This compound is characterized by a central PEG2 core flanked by a maleimide and an oxyamine group, connected via an amide linkage.

Chemical Structure:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₁N₃O₆ | [5] |

| Molecular Weight | 315.32 g/mol | [5] |

| CAS Number | 2253965-09-0 | [5] |

| Appearance | Solid | [7] |

| Solubility | Soluble in DMF, DMSO, and water | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |

Reaction Mechanisms and Experimental Protocols

The utility of this compound lies in its ability to facilitate two distinct and sequential conjugation reactions.

Maleimide-Thiol Conjugation

The maleimide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[] At pH values above 7.5, the maleimide can also react with amines, though at a much slower rate.[]

Caption: Maleimide-thiol conjugation workflow.

Experimental Protocol: Conjugation to a Thiol-Containing Protein

-

Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes.

-

Linker Preparation: Prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO.[1]

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The reaction mixture is then incubated at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: The resulting conjugate can be purified from excess linker and other reagents using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: The successful conjugation and the drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).

Oxyamine-Carbonyl Ligation (Oxime Formation)

The oxyamine group reacts with an aldehyde or ketone to form a stable oxime linkage. This reaction is most efficient under slightly acidic conditions (pH 4-5) but can also proceed at neutral pH, often accelerated by a nucleophilic catalyst such as aniline (B41778).[4]

Caption: Oxyamine-carbonyl ligation workflow.

Experimental Protocol: Ligation to a Carbonyl-Containing Payload

-

Payload Preparation: Dissolve the aldehyde or ketone-containing payload in a suitable solvent.

-

Ligation Reaction: Add the payload solution to the purified thioether conjugate from the previous step. The reaction is typically carried out in a buffer at a pH between 4 and 7. For reactions at or near neutral pH, the addition of a catalyst like aniline (typically 10-100 mM) can significantly increase the reaction rate. The reaction is usually incubated for 2-24 hours at room temperature.

-

Purification: The final bioconjugate is purified using methods appropriate for the specific molecule, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or SEC.

-

Characterization: The final product is characterized by MS and HPLC to confirm its identity and purity.

Stability of the Conjugates

The stability of the resulting thioether and oxime linkages is critical for the in vivo efficacy and safety of the bioconjugate.

| Linkage | Formation Conditions | Stability | Reference |

| Thioether (from Maleimide) | pH 6.5-7.5 | Generally stable, but can undergo a retro-Michael reaction in the presence of high concentrations of other thiols (e.g., glutathione) in vivo, leading to drug deconjugation. The succinimide (B58015) ring can be hydrolyzed to a more stable maleamic acid, which reduces the rate of the retro-Michael reaction. | [8][9] |

| Oxime (from Oxyamine) | pH 4-7 | Highly stable under physiological conditions. The hydrolysis of oximes is significantly slower than that of hydrazones, making them a preferred choice for stable bioconjugates. | [4] |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to link the antibody and the drug. For instance, a cysteine residue on the antibody can be conjugated to the maleimide end of the linker, and a carbonyl-containing drug can be attached to the oxyamine end. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[][9][10]

Caption: Logical flow for ADC synthesis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]

Caption: PROTAC signaling pathway.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its orthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it highly suitable for applications in the development of ADCs, PROTACs, and other targeted therapies. A thorough understanding of its chemical properties, reaction kinetics, and the stability of the resulting linkages is essential for its successful implementation in research and drug development. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this valuable crosslinking agent.

References

- 1. This compound | CAS: 2253965-09-0 | AxisPharm [axispharm.com]

- 3. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. symeres.com [symeres.com]

- 7. This compound-Boc|2253965-15-8|MSDS [dcchemicals.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. explorationpub.com [explorationpub.com]

In-Depth Technical Guide to the Synthesis of Mal-amide-PEG2-oxyamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mal-amide-PEG2-oxyamine, a heterobifunctional linker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This document outlines a feasible multi-step synthetic pathway, detailing the necessary reagents, reaction conditions, and purification methods.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, involving the preparation of a key Boc-protected amino-PEG2-amine intermediate, followed by the introduction of the oxyamine functionality, deprotection, and final conjugation with a maleimide-containing moiety. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-amine)

This procedure focuses on the selective mono-protection of the commercially available 1,8-diamino-3,6-dioxaoctane.

Materials:

-

1,8-Diamino-3,6-dioxaoctane

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Ether

-

Dicalit (diatomaceous earth)

Procedure:

-

A mixture of 1,8-diamino-3,6-dioxaoctane (1.0 eq), dioxane, water, and magnesium oxide is prepared and stirred at room temperature under an inert atmosphere (e.g., argon).

-

A solution of di-tert-butyl dicarbonate (0.5 eq) in dioxane is added dropwise to the mixture over 20 minutes.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then filtered through Dicalit and the filtrate is concentrated under reduced pressure.

-

The resulting residue is refluxed with ether multiple times. The ethereal solutions are decanted, combined, dried, and filtered.

-

The filtrate is concentrated to yield tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate as an oil, which can be further purified by high vacuum distillation.

Conversion of Boc-NH-PEG2-amine to Boc-NH-PEG2-oxyamine

This step involves a two-step process of converting the terminal primary amine to an azide (B81097), followed by reduction to the corresponding hydroxylamine (B1172632) (oxyamine).

Step 2.2.1: Synthesis of tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG2-azide)

Materials:

-

Boc-NH-PEG2-amine

-

Sodium azide (NaN₃)

-

An appropriate solvent such as Dimethylformamide (DMF)

-

A suitable leaving group precursor (e.g., tosyl chloride or mesyl chloride) and a base (e.g., triethylamine) to convert the terminal alcohol (if starting from a diol precursor) to a better leaving group for azide substitution. (Self-correction: The starting material is an amine, not an alcohol. A more direct conversion from amine to azide is needed, for instance, via a diazo transfer reaction.)

Revised Protocol for Amine to Azide Conversion (Illustrative - requires optimization):

Materials:

-

Boc-NH-PEG2-amine

-

Trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide

-

A suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile

-

A copper (II) sulfate (B86663) catalyst may be required.

Procedure:

-

Boc-NH-PEG2-amine is dissolved in the chosen solvent.

-

The diazo transfer reagent is added, potentially with a catalyst, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched and the product is extracted and purified by column chromatography.

Step 2.2.2: Reduction of Boc-NH-PEG2-azide to Boc-NH-PEG2-oxyamine

Materials:

-

Boc-NH-PEG2-azide

-

A reducing agent such as triphenylphosphine (B44618) (PPh₃) followed by water (Staudinger reaction), or a milder reducing agent that preserves the oxyamine.

Procedure (Staudinger-type reduction):

-

Boc-NH-PEG2-azide is dissolved in a suitable solvent like THF.

-

Triphenylphosphine (1.1 eq) is added, and the reaction is stirred for several hours.

-

Water (1.1 eq) is added, and stirring is continued for another 24 hours.

-

The solvent is removed, and the desired oxyamine is purified from the triphenylphosphine oxide byproduct, typically by extraction and/or chromatography.

Deprotection of Boc-NH-PEG2-oxyamine to Yield Amine-PEG2-oxyamine

Materials:

-

Boc-NH-PEG2-oxyamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Boc-NH-PEG2-oxyamine is dissolved in dichloromethane.

-

An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent and excess TFA are removed under reduced pressure to yield the TFA salt of Amine-PEG2-oxyamine.

Synthesis of this compound

This final step involves the acylation of the deprotected amine with an activated maleimide (B117702) derivative.

Materials:

-

Amine-PEG2-oxyamine (as the TFA salt)

-

3-(Maleimido)propionic acid N-hydroxysuccinimide ester (Mal-NHS ester)

-

A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA)

-

A suitable solvent such as DMF or DCM

Procedure:

-

Amine-PEG2-oxyamine TFA salt is dissolved in the chosen solvent.

-

DIPEA (2-3 eq) is added to neutralize the TFA salt and to act as a base for the reaction.

-

3-(Maleimido)propionic acid NHS ester (1.0-1.2 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the final product, this compound.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 2.1 | 1,8-Diamino-3,6-dioxaoctane | Boc-NH-PEG2-amine | 40-60 | >95 | ¹H NMR, LC-MS |

| 2.2.1 | Boc-NH-PEG2-amine | Boc-NH-PEG2-azide | 60-80 | >95 | IR, ¹H NMR, LC-MS |

| 2.2.2 | Boc-NH-PEG2-azide | Boc-NH-PEG2-oxyamine | 70-90 | >95 | ¹H NMR, LC-MS |

| 2.3 | Boc-NH-PEG2-oxyamine | Amine-PEG2-oxyamine | Quantitative | >95 | ¹H NMR, LC-MS |

| 2.4 | Amine-PEG2-oxyamine | This compound | 60-80 | >98 | ¹H NMR, LC-MS, HPLC |

Note: Yields and purity are illustrative and can vary based on reaction scale and purification efficiency.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the construction of bioconjugates. The maleimide group specifically reacts with thiol groups (e.g., from cysteine residues in proteins), while the oxyamine group can form a stable oxime linkage with aldehydes or ketones. This dual reactivity allows for the precise and orthogonal conjugation of two different molecules.

Caption: Bioconjugation strategy using this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The outlined synthetic pathway, starting from commercially available materials, provides a robust method for obtaining this valuable heterobifunctional linker. The resulting compound is a powerful tool for researchers in drug development and bioconjugation, enabling the creation of novel therapeutic and diagnostic agents.

An In-depth Technical Guide to Maleimide-PEG-Oxyamine Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architecture of a Versatile Bioconjugation Tool

In the landscape of modern biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. The maleimide-PEG-oxyamine linker is a heterobifunctional crosslinking reagent engineered to meet this demand, offering a versatile platform for the conjugation of biomolecules. This guide provides a comprehensive technical overview of its core components, reaction mechanisms, applications, and the experimental protocols essential for its successful implementation.

At its core, the maleimide-PEG-oxyamine linker is comprised of three distinct functional moieties, each with a specific role:

-

Maleimide (B117702) Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[] This specificity allows for the site-selective modification of biomolecules.[]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that imparts several advantageous properties to the conjugate.[] These include increased aqueous solubility, improved stability, reduced immunogenicity, and enhanced pharmacokinetic profiles of the final product.[][2][3] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules, which is often critical for biological activity.[2][3]

-

Oxyamine Group: The oxyamine (or aminooxy) functionality provides a reactive handle for conjugation to molecules containing aldehyde or ketone groups.[4] This reaction, known as oxime ligation, is highly chemoselective and forms a stable oxime bond.[5]

This trifecta of functionalities makes the maleimide-PEG-oxyamine linker an invaluable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody.[4]

Reaction Mechanisms: Forging Covalent Bonds with Precision

The utility of the maleimide-PEG-oxyamine linker lies in its two distinct and orthogonal conjugation chemistries, allowing for a controlled, stepwise approach to bioconjugation.

Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism.[6] The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[6] This results in the formation of a stable thioether bond.[]

Key reaction parameters include:

-

pH: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[6] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine.[7]

-

Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C for more sensitive biomolecules.[8]

-

Stoichiometry: A molar excess of the maleimide-containing linker is often used to ensure complete conjugation of the thiol-containing molecule.[7]

Oxyamine-Carbonyl Ligation (Oxime Formation)

The reaction between an oxyamine and an aldehyde or ketone forms a stable oxime linkage.[9] This condensation reaction involves the nucleophilic attack of the oxyamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.[9]

Key reaction parameters include:

-

pH: Oxime ligation is most efficient under slightly acidic conditions (pH 4-6) to facilitate the dehydration step.[10] However, the reaction can also proceed at neutral pH, albeit at a slower rate.[10]

-

Catalysts: Aniline (B41778) and its derivatives can be used to catalyze the reaction, significantly increasing the reaction rate at neutral pH.[10][11]

-

Reactivity: Aldehydes are generally more reactive towards oxyamines than ketones.[9]

Applications in Drug Development and Research

The unique properties of maleimide-PEG-oxyamine linkers make them suitable for a wide range of applications in bioconjugation.

Antibody-Drug Conjugates (ADCs)

A primary application is in the development of ADCs.[] In a typical workflow, the maleimide end of the linker is first reacted with a thiol group on a cytotoxic drug. The resulting drug-linker conjugate, now bearing a free oxyamine group, is then reacted with an aldehyde or ketone group that has been introduced onto a monoclonal antibody. This results in a precisely constructed ADC where the drug is covalently attached to the antibody via the linker.

Other Applications

Beyond ADCs, these linkers are employed in:

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.[6]

-

Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and diagnostics.[6]

-

Peptide Modification: Creating well-defined peptide conjugates for various therapeutic and research purposes.

Quantitative Data Summary

The performance of a bioconjugate is significantly influenced by the properties of the linker. The following tables summarize key quantitative data related to maleimide-PEG-oxyamine linkers.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| PEG Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life (t1/2) | Reference |

| PEG4 | Lower (more potent) | Moderate | Shorter | [2][3] |

| PEG8 | Higher | High | Longer | [2][3][12] |

| PEG12 | Higher | High | Longer | [3] |

| PEG24 | Higher | High | Longer | [2][12] |

Note: The optimal PEG length is dependent on the specific antibody, payload, and target, and should be determined empirically.[3]

Table 2: Stability of Maleimide-Thiol Conjugates

| Condition | Remaining Intact Conjugate (%) | Incubation Time | Reference |

| PBS, 37°C | >95% | 7 days | [13] |

| 1 mM Glutathione, 37°C | ~70% | 7 days | [13] |

Note: The thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[14] Hydrolysis of the succinimide (B58015) ring can increase stability.[14]

Experimental Protocols

The following are generalized protocols for the key conjugation reactions. Optimization is recommended for specific applications.

Protocol for Maleimide-Thiol Conjugation

Materials:

-

Thiol-containing molecule (e.g., protein, peptide, or drug)

-

Maleimide-PEG-Oxyamine linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar thiol-free buffer, pH 6.5-7.5[15]

-

Anhydrous DMSO or DMF for dissolving the linker[7]

-

Reducing agent (e.g., TCEP or DTT) if thiols are in a disulfide bond[7]

-

Desalting column or dialysis cassette for purification[15]

Procedure:

-

Preparation of Thiol-containing Molecule:

-

If necessary, reduce disulfide bonds in the protein/peptide using a 10-20 fold molar excess of TCEP for 1 hour at room temperature. DTT can also be used, but it must be removed prior to adding the maleimide linker.[7]

-

Dissolve the thiol-containing molecule in the conjugation buffer.

-

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[15]

-

-

Characterization:

-

Analyze the conjugate using techniques such as HPLC and mass spectrometry to confirm conjugation and assess purity.[17]

-

Protocol for Oxyamine-Carbonyl Ligation

Materials:

-

Aldehyde or ketone-containing molecule (e.g., modified antibody)

-

Purified Maleimide-PEG-Oxyamine conjugate from the previous step

-

Reaction Buffer: Acetate buffer (pH 4.5-5.5) or PBS (pH 7.4)[9]

-

Aniline (optional, as a catalyst)[9]

-

Purification method (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.

-

Dissolve the purified Maleimide-PEG-Oxyamine conjugate in the same buffer.

-

-

Conjugation Reaction:

-

Combine the two reactant solutions. A slight molar excess of the oxyamine-containing conjugate may be used.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.[9]

-

Incubate the reaction for 2-24 hours at room temperature. The reaction progress can be monitored by HPLC.

-

-

Purification:

-

Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted components.

-

-

Characterization:

-

Characterize the final product by methods such as SDS-PAGE, HPLC, and mass spectrometry to confirm the formation of the desired conjugate and determine its purity.[17]

-

Conclusion

The maleimide-PEG-oxyamine linker represents a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature allows for the controlled and sequential linkage of diverse biomolecules, while the integrated PEG spacer provides significant advantages in terms of solubility, stability, and biocompatibility. A thorough understanding of the underlying reaction mechanisms and careful optimization of the experimental conditions are crucial for the successful application of this technology in the development of novel therapeutics and diagnostics.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the PEG2 Spacer Arm in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. The choice of a linker to bridge these molecular entities is a critical design parameter that profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the resulting bioconjugate. Among the diverse array of available linkers, the short, discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the diethylene glycol unit (PEG2), has emerged as a fundamental tool. This technical guide provides an in-depth exploration of the function of the PEG2 spacer arm in bioconjugation, offering quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation bioconjugates.

Core Functions and Advantages of the PEG2 Spacer

The PEG2 spacer arm is a bifunctional molecule characterized by a chain of two ethylene (B1197577) glycol units. Its defined length, hydrophilicity, and flexibility impart several key advantages in bioconjugation.

-

Enhanced Hydrophilicity and Solubility : A primary challenge in bioconjugation is the often-hydrophobic nature of payloads, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or small molecule inhibitors in Proteolysis-Targeting Chimeras (PROTACs). This hydrophobicity can lead to aggregation, reduced efficacy, and potential immunogenicity.[1] The hydrophilic ethylene glycol units of the PEG2 spacer significantly increase the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[1]

-

Reduced Steric Hindrance : The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This spacing is crucial for preserving the biological activity of proteins or antibodies by preventing the attached molecule from interfering with their binding sites.[1] It also ensures that the conjugated payload remains accessible to its target.

-

Improved Pharmacokinetics : By increasing the hydrophilicity and hydrodynamic radius of a bioconjugate, the PEG2 spacer can influence its pharmacokinetic profile. This can lead to a longer circulation half-life and altered biodistribution, often resulting in improved drug exposure at the target site and a better therapeutic index.[1][2]

-

Biocompatibility and Low Immunogenicity : PEG is well-established as a biocompatible and non-immunogenic polymer, making it an ideal component for in vivo applications.[1] The PEG2 spacer can create a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[1]

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While longer PEG chains can offer greater solubility and half-life extension, shorter spacers like PEG2 can be advantageous in specific contexts, such as achieving higher drug-to-antibody ratios (DARs) without promoting aggregation. The following tables summarize quantitative data from studies comparing different PEG spacer lengths.

| Application/Molecule | Spacer Length | Key Finding | Reference |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8. | [1] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2. | [1] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG2 | LogD value: -2.27 ± 0.07 | [3] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [3] |

| Conjugate | Spacer Length | IC50 (nM) | Reference |

| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [3] |

| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | [3] |

| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | [3] |

| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | [3] |

Experimental Protocols

The following section provides detailed methodologies for key experiments involving the use of PEG2 spacer arms in bioconjugation.

Protocol 1: Conjugation of a PEG2-Maleimide Spacer to a Cysteine-Containing Protein

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG2 spacer to a protein containing a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

Maleimide-PEG2-linker

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification: Size-exclusion chromatography (SEC) column

Procedure:

-

Protein Preparation:

-

Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

-

-

Linker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG2-linker in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Maleimide-PEG2-linker solution to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of sulfhydryls.

-

-

Quenching the Reaction:

-

Add a 5-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the PEG2-conjugated protein from excess linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Characterize the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the exact mass and confirm conjugation. The degree of labeling can be determined using spectrophotometric methods or mass spectrometry.

-

Protocol 2: Incorporation of a PEG2 Spacer in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of an Fmoc-protected amino-PEG2-acid derivative into a peptide sequence during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-NH-PEG2-CH2COOH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling:

-

Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the resin for 5-10 minutes, then drain. Repeat the deprotection step for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the piperidine.

-

-

Coupling of Fmoc-NH-PEG2-CH2COOH:

-

In a separate vial, dissolve Fmoc-NH-PEG2-CH2COOH (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated PEG2-linker solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional):

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates successful coupling).

-

-

Chain Elongation:

-

Proceed with the deprotection of the Fmoc group from the newly added PEG2 spacer and continue with the coupling of the next amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

-

-

Purification and Characterization:

-

Purify the crude peptide containing the PEG2 spacer using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final peptide by mass spectrometry to confirm its identity and purity.

-

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts where PEG2 spacers are instrumental.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a PEG2 spacer.

References

Core Principles of Oxyamine Reactivity: The Oxime Ligation

An In-depth Technical Guide to Oxyamine Functional Group Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reactivity of the oxyamine functional group (R-O-NH₂), with a particular focus on its application in bioconjugation and drug development. The content covers the fundamental principles of oxime ligation, quantitative kinetic data, detailed experimental protocols, and the biological relevance of molecules synthesized via this versatile chemistry.

The primary reaction of the oxyamine functional group is its chemoselective ligation with an aldehyde or ketone to form a stable oxime bond (C=N-O). This reaction has become a cornerstone of "click chemistry" due to its high specificity, efficiency in aqueous environments, and the stability of the resulting conjugate.[1][2][3]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the oxyamine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

-

Dehydration: This intermediate undergoes acid-catalyzed dehydration to yield the final oxime product.

In the pH range of approximately 3 to 7, the rate-determining step is typically the acid-catalyzed dehydration of the hemiaminal intermediate.[4] The reaction is fastest under slightly acidic conditions (pH ≈ 4.5), which strikes a balance between the need for acid to catalyze the dehydration step and the need to have a sufficient population of the deprotonated, nucleophilic oxyamine.[4][5]

Catalysis of Oxime Ligation

A significant challenge for biological applications is the slow reaction rate at neutral pH (≈7.4).[2][4] To overcome this, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are employed to accelerate the reaction. Aniline catalysis can increase reaction rates by up to 40-fold at neutral pH and 400-fold under acidic conditions.[6]

The mechanism for aniline catalysis involves the rapid formation of a protonated Schiff base (an iminium ion) intermediate between aniline and the carbonyl compound. This intermediate is significantly more electrophilic and reactive towards the oxyamine nucleophile than the original carbonyl, thereby accelerating the overall rate of oxime formation.[1][6] More effective catalysts, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been developed, offering even greater rate enhancements.[7][8][9] For instance, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction.[7]

Quantitative Data on Oxime Ligation Reactivity

The rate of oxime ligation is described by a second-order rate law, dependent on the concentrations of both the oxyamine and the carbonyl-containing reactant.[10][11] The reactivity is influenced by several factors, including the electrophilicity of the carbonyl group (aldehydes are generally more reactive than ketones due to reduced steric hindrance), pH, and the choice of catalyst.[5][8]

Table 1: Second-Order Rate Constants for Oxime Ligation with Various Catalysts

The following table summarizes kinetic data for the reaction between an aminooxy-dansyl probe and the aldehyde, citral (B94496), in the presence of different catalysts.

| Catalyst (50 mM) | Observed Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹) |

| Aniline | 48.6 |

| m-Phenylenediamine (mPDA) | 103.2 |

| p-Phenylenediamine (pPDA) | 70.8 |

| o-Phenylenediamine (oPDA) | 12.1 |

| 2-Aminophenol | 1.8 |

| 2-Fluoroaniline | 10.5 |

| 4-Fluoroaniline | 21.6 |

Data adapted from Rashidian et al. (2013). Reactions were performed at pH 7.3 with 30 µM citral and 100 µM aminooxy-dansyl 1.[8]

Table 2: Stability and Equilibrium of Imines, Hydrazones, and Oximes

The stability of the resulting C=N bond is a critical feature of oxyamine chemistry. Oxime bonds are significantly more stable towards hydrolysis than corresponding imines and hydrazones, particularly at physiological pH.[2][3][6]

| Linkage Type | Relative Hydrolytic Stability | Typical Equilibrium Constant (K_eq) (M⁻¹) |

| Imine (Schiff Base) | Low | Variable, often low |

| Hydrazone | Medium | 10⁴ – 10⁶ |

| Oxime | High | > 10⁸ |

Data compiled from multiple sources. The rate constant for acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than for a simple hydrazone.[4][12]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification via Oxime Ligation

This two-step protocol describes the introduction of a ketone handle onto the N-terminus of a protein via transamination, followed by conjugation to an aminooxy-functionalized molecule.

Materials:

-

Protein of interest

-

Ortho-quinone reagent (e.g., "Ox1" as described in the literature)[13]

-

Sodium phosphate (B84403) buffer (200 mM, pH 6.5)

-

Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore)

-

Ethoxyamine hydrochloride (EtONH₂·HCl)

-

Reaction buffer (e.g., Acetate (B1210297) buffer, pH 4.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Transamination (Ketone Installation):

-

Dissolve the protein in 200 mM sodium phosphate buffer (pH 6.5) to a final concentration of 25-50 µM.

-

Add the ortho-quinone reagent to a final concentration of 10 mM.

-

Incubate the reaction at 25°C for 3-6 hours.

-

Remove the excess quinone reagent and buffer exchange the modified protein into the reaction buffer (pH 4.0) for the next step using a desalting column or dialysis.

-

-

Oxime Ligation:

-

To the ketone-modified protein in pH 4.0 buffer, add the aminooxy-functionalized molecule to a final concentration of 100 mM. (Note: A significant excess of the aminooxy reagent is often used).

-

Incubate the reaction at 25°C for 3-16 hours.

-

Purify the final protein conjugate by size exclusion chromatography, dialysis, or another suitable protein purification method to remove excess reagents.

-

Analyze the product by SDS-PAGE and mass spectrometry to confirm conjugation.[13]

-

Protocol 2: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of an alkoxyamine-functionalized drug to an antibody containing a genetically encoded p-acetylphenylalanine (pAcPhe) residue, which serves as a ketone handle.

Materials:

-

Antibody (Fab or full-length IgG) with site-specifically incorporated pAcPhe.

-

Alkoxyamine-derivatized cytotoxic drug (e.g., an auristatin derivative).

-

Acetate buffer (100 mM, pH 4.5).

-

DTT (for analysis, if needed).

-

Protein concentration measurement assay (e.g., BCA).

-

SDS-PAGE equipment.

-

Size-exclusion chromatography (SEC) system for purification.

Procedure:

-

Prepare a solution of the pAcPhe-containing antibody at a concentration of 5 mg/mL (approx. 100 µM for a Fab fragment) in 100 mM acetate buffer, pH 4.5.

-

Add the alkoxyamine-derivatized drug from a concentrated stock solution to achieve a final concentration of 3 mM (a 30-fold molar excess).

-

Incubate the reaction mixture at 37°C for 24 to 48 hours.

-

Monitor the reaction progress by mass spectrometry or SDS-PAGE. The conjugated antibody will show a mass shift corresponding to the added drug-linker moiety.

-

Upon completion, purify the resulting ADC from excess drug and unconjugated antibody using size-exclusion chromatography.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[1]

Protocol 3: Live Cell-Surface Sialic Acid Labeling

This protocol details the labeling of cell-surface glycans on living cells by first generating aldehyde groups on sialic acids via mild oxidation, followed by aniline-catalyzed oxime ligation with an aminooxy-probe.

Materials:

-

Live cells in suspension or adhered to a plate.

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 6.7.

-

Sodium periodate (B1199274) (NaIO₄).

-

Aminooxy-biotin or another aminooxy-functionalized probe.

-

Aniline (prepare a fresh stock solution).

-

Quenching solution (e.g., glycerol).

-

Fluorescently labeled streptavidin (if using aminooxy-biotin).

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Wash the cells twice with ice-cold PBS (pH 7.4).

-

Resuspend or cover the cells in ice-cold PBS (pH 7.4) containing 1 mM NaIO₄.

-

Incubate on ice in the dark for 30 minutes to oxidize the sialic acids.

-

Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and wash the cells three times with ice-cold PBS (pH 6.7).

-

Prepare the ligation mixture in PBS (pH 6.7) containing 100-250 µM of the aminooxy probe (e.g., aminooxy-biotin) and 10 mM aniline.

-

Resuspend or cover the oxidized cells with the ligation mixture.

-

Incubate at 4°C for 30 to 90 minutes.

-

Wash the cells three times with PBS to remove excess reagents.

-

If using aminooxy-biotin, stain the cells with a fluorescently labeled streptavidin conjugate according to the manufacturer's protocol.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.[4]

Visualizations of Mechanisms and Workflows

Caption: Mechanisms of uncatalyzed and aniline-catalyzed oxime ligation.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Mechanism of acetylcholinesterase (AChE) reactivation by pralidoxime.

Applications in Drug Development and Biology

The reliability and orthogonality of the oxyamine functional group have led to its widespread adoption in various scientific fields.

-

Antibody-Drug Conjugates (ADCs): By incorporating a ketone-bearing unnatural amino acid into an antibody, a cytotoxic drug functionalized with an oxyamine can be attached at a specific site, yielding homogeneous ADCs with a defined drug-to-antibody ratio.[1][14] This precise control is crucial for optimizing the therapeutic window of these targeted cancer therapies.

-

PET Imaging: The rapid kinetics of catalyzed oxime ligation are suitable for radiolabeling peptides and other biomolecules with short-lived positron-emitting isotopes like ¹⁸F for use in Positron Emission Tomography (PET).[15]

-

Cell-Surface Engineering: Living cells can be labeled by generating aldehydes on cell surface glycans and reacting them with oxyamine-functionalized probes, enabling the study of cellular processes in real-time.[4][5]

-

Drug Discovery and Action: Many FDA-approved drugs contain an oxime functional group. Pralidoxime, for instance, is an antidote for organophosphate nerve agent poisoning that works by reactivating acetylcholinesterase through its oxime moiety.[16] Additionally, numerous oxime-containing compounds have been investigated as kinase inhibitors for anti-inflammatory and anticancer applications.[17]

-

Hydrogel Formation: The reaction between multi-valent oxyamine- and carbonyl-containing polymers (like PEG derivatives) can form stable, cross-linked hydrogels for cell encapsulation and tissue engineering applications.[6]

References

- 1. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-mediated cell-surface labeling. | OxIME [oxime.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

Mal-amide-PEG2-oxyamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Mal-amide-PEG2-oxyamine, a heterobifunctional linker critical in bioconjugation, probe development, and drug delivery.[1] This document outlines the core physicochemical properties of the linker, detailed experimental protocols for its analysis, and visual representations of its structure and degradation pathways to aid researchers in its effective application.

Core Concepts: Understanding the Functionality of this compound

This compound is a versatile molecule that incorporates three key functional components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an oxyamine terminus, all connected by a stable amide bond. This unique architecture allows for the sequential or orthogonal conjugation of molecules, making it a valuable tool in the construction of complex bioconjugates.[1]

-

Maleimide Group: Provides selective reactivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1]

-

PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugate, while also providing a defined distance between the conjugated moieties.[1]

-

Oxyamine Group: Enables chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[1]

-

Amide Bond: Offers a robust and stable connection between the maleimide and the PEG-oxyamine portion of the linker.

The strategic combination of these groups allows for a "click-like" chemistry approach to bioconjugation, facilitating high selectivity and reaction efficiency under mild conditions.

Solubility Profile

The solubility of this compound is influenced by its constituent parts. The PEG2 spacer significantly contributes to its hydrophilicity. While comprehensive, experimentally validated solubility data across a wide range of solvents is not extensively published in peer-reviewed literature, the following provides a summary based on available information and the chemical nature of the molecule.

| Solvent | Quantitative Data | Remarks |

| Water | 50 mg/mL[2] | Solubility is enhanced by the hydrophilic PEG2 spacer. The provided value is from a commercial supplier and may require independent verification. The free form of the compound is noted to be prone to instability in aqueous solutions.[2] |

| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for storing and handling maleimide-containing compounds to prevent premature hydrolysis.[1] |

| DMF (Dimethylformamide) | Soluble | Similar to DMSO, DMF is a recommended anhydrous solvent for handling and storage.[1] |

Stability and Degradation Pathways

The stability of this compound is dictated by the chemical lability of its functional groups under various conditions. The maleimide moiety is the most sensitive component, while the amide, ether (PEG), and the resulting oxime linkages are generally more stable.

pH-Dependent Stability

Maleimide Group: The maleimide ring is susceptible to hydrolysis, a reaction that is significantly accelerated with increasing pH.[3]

-

Acidic to Neutral pH (pH < 7.0): The maleimide group is relatively stable, making this the optimal pH range for conjugation to thiols.

-

Neutral to Slightly Basic pH (pH 7.0 - 8.0): The rate of hydrolysis increases. This can be a competing reaction during conjugation. Post-conjugation, controlled hydrolysis of the resulting thiosuccinimide ring to the more stable succinamic acid thioether can be desirable to prevent retro-Michael addition.[3]

-

Basic pH (pH > 8.0): Rapid hydrolysis of the maleimide ring occurs, rendering it unreactive towards thiols.

Oxyamine Group and Oxime Linkage: The oxyamine group itself is generally stable. The resulting oxime bond formed upon reaction with a carbonyl is significantly more stable against hydrolysis at physiological pH compared to other linkages like hydrazones.

Amide and Ether Linkages: The amide and the ether bonds of the PEG spacer are stable across a wide pH range and are not typically sources of degradation under common bioconjugation conditions.

Thermal Stability

-

Amide Bonds: Generally, amide compounds are thermally stable up to at least 160°C.[4]

-

PEG Chains: Thermal degradation of PEG typically occurs at higher temperatures, often above 200°C, and can proceed through various pathways including pyrolysis.

For practical laboratory use and storage, the compound is stable at recommended temperatures. Long-term storage is recommended at -20°C in a sealed container, protected from light and moisture.[1]

Degradation Pathways

The primary degradation pathways for this compound and its conjugates involve the maleimide and the resulting thiosuccinimide linkage.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of this compound. These should be optimized for specific experimental setups.

Protocol for Determining Aqueous Solubility

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent in which it is freely soluble (e.g., DMSO).

-

Serial Dilutions: Create a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifugation: Centrifuge the samples to pellet any undissolved compound.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved linker using a suitable analytical method, such as RP-HPLC with UV detection or LC-MS.

-

Solubility Determination: The highest concentration at which no precipitate is observed is considered the solubility limit.

Protocol for Stability Analysis by RP-HPLC

This protocol is designed to assess the hydrolytic stability of the maleimide group at different pH values.

-

Sample Preparation: Dissolve this compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) to a known concentration.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quenching (Optional): If necessary, quench the reaction by adding a small amount of acid (e.g., formic acid) to stabilize the sample.

-

RP-HPLC Analysis: Analyze the samples by reverse-phase HPLC. A C18 column is typically suitable. Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% TFA or formic acid) as the mobile phase.

-

Data Analysis: Monitor the chromatograms at a suitable UV wavelength (e.g., around 214 nm for the amide bond or a wavelength specific to the maleimide group if it has a distinct chromophore). The degradation of the parent compound can be quantified by the decrease in its peak area over time, while the appearance of new peaks will indicate degradation products. The half-life at each pH can be calculated from the degradation kinetics.

Protocol for Stability Analysis of Thiol Conjugate

This protocol assesses the stability of the thioether bond formed after conjugation, particularly its susceptibility to thiol exchange.

-

Conjugation: React this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.4).

-

Purification: Remove excess, unreacted linker using a suitable method like size-exclusion chromatography or dialysis.

-

Stability Assay: Incubate the purified conjugate at 37°C in a buffer containing a competing thiol at a physiologically relevant concentration (e.g., 1-5 mM glutathione).

-

Time Points and Analysis: At various time points, take aliquots and analyze by RP-HPLC or LC-MS to monitor the decrease in the intact conjugate peak and the potential appearance of the exchanged product.[5]

Conclusion

This compound is a powerful heterobifunctional linker whose utility is underpinned by its distinct reactivity and solubility characteristics. A thorough understanding of its stability, particularly the pH-sensitive nature of the maleimide group, is crucial for its successful implementation in the design and synthesis of antibody-drug conjugates, PROTACs, and other complex biomolecules. By employing the appropriate handling, storage, and reaction conditions, and by utilizing the analytical methods outlined in this guide, researchers can effectively harness the capabilities of this versatile linker for their specific applications.

References

An In-Depth Technical Guide to Mal-amide-PEG2-oxyamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-amide-PEG2-oxyamine, detailing its chemical properties, reaction mechanisms, and applications in bioconjugation. This molecule is a valuable tool for the precise assembly of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and targeted imaging agents.

Core Properties of this compound

This compound is a versatile linker composed of three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an oxyamine group. This structure enables a sequential or orthogonal two-step conjugation strategy, providing high selectivity and efficiency in linking two different molecules.

| Property | Value | Reference |

| Molecular Weight | 315.32 g/mol | [1][2] |

| Chemical Formula | C₁₃H₂₁N₃O₆ | [1] |

| CAS Number | 2253965-09-0 | [1][3] |

| Purity | Typically ≥95% | |

| Reactive Group 1 | Maleimide | |

| Reactive Group 1 Target | Thiols (-SH), e.g., Cysteine | |

| Reactive Group 2 | Oxyamine (-ONH₂) | |

| Reactive Group 2 Target | Carbonyls (Aldehydes, Ketones) |

Reaction Mechanisms and Logical Workflow

The utility of this compound stems from its two distinct reactive ends. The maleimide group undergoes a Michael addition reaction with a sulfhydryl (thiol) group, forming a stable thioether bond. The oxyamine group reacts with an aldehyde or ketone to form a stable oxime bond. This dual reactivity allows for the controlled conjugation of two different biomolecules.

References

An In-depth Technical Guide to Maleimide-PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-polyethylene glycol (PEG) linkers, a critical tool in the field of bioconjugation. Focusing on their application in creating targeted therapeutics like antibody-drug conjugates (ADCs), this document delves into the underlying chemistry, stability considerations, and detailed experimental protocols for their use. Furthermore, it presents a summary of quantitative data to aid in the selection and application of these linkers and provides visual representations of key processes to enhance understanding.

Introduction to Maleimide-PEG Linkers

Maleimide-PEG linkers are heterobifunctional crosslinkers that have become indispensable in the development of bioconjugates.[1] They consist of a maleimide (B117702) group at one end, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive group at the other end, often an N-hydroxysuccinimide (NHS) ester for reaction with amines.[1] The maleimide moiety exhibits high specificity for thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins.[1] The PEG component enhances the solubility and stability of the resulting conjugate, reduces its immunogenicity, and provides a flexible spacer between the biomolecule and the payload.[1]

The primary application of maleimide-PEG linkers is in the site-specific modification of proteins, particularly antibodies, to create targeted therapies.[1] By reacting with cysteine residues, these linkers enable the covalent attachment of a variety of molecules, including cytotoxic drugs for ADCs, imaging agents for diagnostics, or other functional moieties to enhance therapeutic properties.

The Chemistry of Maleimide-Thiol Conjugation

The conjugation of maleimide-PEG linkers to proteins relies on the Michael addition reaction between the maleimide group and a thiol.[2] This reaction is highly efficient and proceeds under mild, physiological conditions, typically at a pH between 6.5 and 7.5.[2] At this pH, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines.[3] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.[3] However, at pH values above 7.5, the maleimide group can start to react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[3]

The reaction involves the nucleophilic attack of a thiolate anion on one of the double bond carbons of the maleimide ring, resulting in the formation of a stable thioether bond.[2]

References

Methodological & Application

Application Notes and Protocols for Mal-amide-PEG2-oxyamine Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amide-PEG2-oxyamine is a heterobifunctional linker designed for the sequential and site-specific conjugation of two different biomolecules. This linker possesses two distinct reactive moieties: a maleimide (B117702) group and an oxyamine group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide group facilitates covalent bonding with thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][2] The oxyamine group enables the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones).[3] This dual-reactivity allows for a controlled, stepwise approach to creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized probes for imaging and diagnostics.[3][4]

The PEG2 spacer enhances the solubility of the linker and the resulting conjugate while providing a defined distance between the conjugated molecules. The oxime linkage formed is notably stable, making it a reliable method for bioconjugation in biological systems.

This document provides detailed protocols for a two-step bioconjugation strategy using this compound, along with data presentation guidelines and methods for characterization.

Data Presentation

Quantitative data from bioconjugation experiments should be summarized for clear comparison. Key parameters to quantify include conjugation efficiency and final yield.

| Parameter | Stage 1: Maleimide-Thiol Conjugation | Stage 2: Oxyamine-Carbonyl Ligation | Overall Process |

| Reactant Molar Ratio | 10-20 fold molar excess of this compound to thiol-containing protein[5][6] | To be empirically determined | - |

| Typical Conjugation Efficiency | >80%[7][8] | To be determined by analysis | - |

| Final Yield | - | - | To be determined by analysis |

| Analytical Method | SDS-PAGE, Mass Spectrometry[9] | SDS-PAGE, Mass Spectrometry[9] | Mass Spectrometry[9] |

Experimental Protocols

Logical Workflow for Sequential Bioconjugation

The overall workflow involves a sequential, two-step ligation process. First, the maleimide end of the linker reacts with a thiol-containing biomolecule. After purification, the now-functionalized biomolecule with a pending oxyamine group is reacted with a second biomolecule containing a carbonyl group.

Materials

-

Thiol-containing protein (e.g., antibody with engineered cysteine)

-

Carbonyl-containing molecule (e.g., aldehyde-modified drug or fluorescent probe)

-

This compound linker

-

Conjugation Buffer (Step 1): Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[10] Other non-thiol containing buffers like HEPES or Tris can also be used.[5][6]

-

Ligation Buffer (Step 2): 100 mM Ammonium (B1175870) acetate, pH 4.5 (or other suitable acidic buffer).

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP). Note: If dithiothreitol (B142953) (DTT) is used, it must be removed prior to adding the maleimide linker.[5]

-

Quenching Reagent (Optional for Step 1): N-acetylcysteine or L-cysteine.

-

Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[10]

-

Purification supplies: Gel filtration columns (e.g., Sephadex G-25), dialysis cassettes, or HPLC system.[10][11]

-

Analytical equipment: SDS-PAGE system, mass spectrometer.[9]

Protocol 1: Maleimide-Thiol Conjugation (Step 1)

This protocol details the conjugation of the maleimide group of the linker to a thiol-containing protein.

-

Preparation of Protein Sample:

-

Dissolve the thiol-containing protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[5][12]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[5][6] Incubate for 20-30 minutes at room temperature.[5]

-

-

Preparation of Linker Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10] Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[5][6] Add the linker solution dropwise while gently stirring.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light.[5]

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[5][11]

-

-

Purification of the Intermediate Conjugate:

-

Characterization of the Intermediate (Optional but Recommended):

-

Analyze the purified intermediate conjugate using SDS-PAGE to observe the increase in molecular weight.

-

Confirm successful conjugation and determine the linker-to-protein ratio using mass spectrometry.[9]

-

Protocol 2: Oxyamine-Carbonyl Ligation (Step 2)

This protocol describes the conjugation of the oxyamine group on the purified intermediate to a carbonyl-containing molecule.

-

Preparation of Reactants:

-

The purified intermediate conjugate from Protocol 1 should be in the Ligation Buffer (e.g., 100 mM ammonium acetate, pH 4.5).

-

Dissolve the carbonyl-containing molecule in a compatible solvent (e.g., DMSO or the Ligation Buffer).

-

-

Oxime Ligation Reaction:

-

Combine the purified intermediate conjugate and the carbonyl-containing molecule. The optimal molar ratio should be determined empirically, but a starting point of 1:5 to 1:10 (conjugate:carbonyl molecule) can be used.

-

Incubate the reaction mixture at 37°C overnight. The reaction time can be optimized (from a few hours to 24 hours) depending on the reactivity of the substrates.

-

-

Purification of the Final Bioconjugate:

-

Purify the final dual-labeled conjugate from excess carbonyl-containing molecule and other reaction components using standard techniques such as gel filtration, HPLC, or dialysis.[10]

-

-

Final Characterization:

Signaling Pathway and Workflow Diagrams

Chemical Reaction Pathway

This diagram illustrates the two-step chemical reaction of the this compound linker.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues during the bioconjugation process.

References

- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 2. bachem.com [bachem.com]

- 3. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosyn.com [biosyn.com]

- 9. news-medical.net [news-medical.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. leica-microsystems.com [leica-microsystems.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for Protein Labeling with Mal-amide-PEG2-oxyamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amide-PEG2-oxyamine is a heterobifunctional crosslinker designed for the precise and efficient labeling of proteins and other biomolecules. This reagent is particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and multimodal imaging probes. Its unique structure incorporates two distinct reactive moieties—a maleimide (B117702) group and an oxyamine group—separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The maleimide group facilitates covalent attachment to free sulfhydryl (thiol) groups, commonly found in cysteine residues, through a stable thioether bond.[1] This reaction is highly selective within a pH range of 6.5-7.5. The oxyamine group allows for chemoselective ligation to carbonyl groups (aldehydes or ketones), forming a stable oxime linkage.[1] The dual-reactivity of this compound enables orthogonal or sequential conjugation strategies, allowing for the site-specific introduction of two different molecules onto a protein. The PEG2 spacer enhances solubility and minimizes steric hindrance during the conjugation process.[1]

These application notes provide detailed protocols for utilizing this compound in protein labeling, with a focus on creating well-defined bioconjugates.

Chemical Structure and Reaction Mechanism

The core reactivity of this compound lies in its two functional groups, enabling a two-step, orthogonal labeling strategy.

References

Site-Specific Protein Modification with Mal-amide-PEG2-oxyamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed guide for the site-specific modification of proteins using the heterobifunctional linker, Mal-amide-PEG2-oxyamine. This reagent facilitates the orthogonal conjugation of two different molecules to a target protein, enabling the creation of complex bioconjugates such as antibody-drug conjugates (ADCs), probes for imaging, and multifunctional therapeutic proteins.

Introduction

This compound is a versatile crosslinker featuring a maleimide (B117702) group and an oxyamine group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step, controlled conjugation process:

-

Maleimide-Thiol Conjugation: The maleimide group reacts specifically with the thiol group of a cysteine residue, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions.

-

Oxyamine-Carbonyl Ligation: The oxyamine group chemoselectively reacts with an aldehyde or ketone group to form a stable oxime linkage. This ligation is bioorthogonal, meaning it does not interfere with other functional groups typically found in proteins.

The PEG2 spacer enhances the solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules, which can help to minimize steric hindrance and preserve protein function.

Applications

The dual-reactivity of this compound makes it a valuable tool for a variety of applications in research and drug development:

-